7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
Description
7-Benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a bicyclic purine core modified with substituents at the 1, 3, 7, and 8 positions. The 7-position features a benzyl group (C₆H₅CH₂), while the 8-position is substituted with a propylamino (C₃H₇NH) chain. This compound is part of a broader class of xanthine derivatives, which are frequently explored for their interactions with enzymes like phosphodiesterases, adenosine receptors, and xanthine oxidase .
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(propylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-10-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHBCXLCAHCJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl peptidase 4 . Dipeptidyl peptidase-4 is an enzyme responsible for the degradation of incretin hormones in the body. These hormones play a crucial role in regulating insulin secretion.
Mode of Action
It is believed to interact with its target, dipeptidyl peptidase 4, leading to changes in the enzyme’s activity. This interaction could potentially influence the regulation of insulin secretion, impacting glucose homeostasis.
Biochemical Pathways
Given its target, it is likely involved in the incretin hormone pathway, which plays a significant role in glucose metabolism.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Given its target, it is likely to influence the regulation of insulin secretion, potentially impacting glucose homeostasis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s interaction with its target and its overall effectiveness.
Biological Activity
Overview
7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative with notable biological activities. Its molecular formula is C17H21N5O2, and it has a molecular weight of 327.4 g/mol. This compound has been studied for its potential therapeutic effects, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N5O2 |
| Molecular Weight | 327.4 g/mol |
| Purity | Typically 95% |
| Storage Conditions | Store according to label instructions |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione. In vitro evaluations have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics in some cases.
- Fungal Activity : It also showed promising antifungal activity, effectively inhibiting the growth of pathogenic fungi.
Anticancer Potential
The compound's anticancer properties have been explored through various assays:
- Cell Viability Assays : In studies against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), the compound demonstrated a dose-dependent reduction in cell viability.
- Mechanism of Action : Preliminary investigations suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and by modulating key signaling pathways involved in cell proliferation.
Case Studies
-
Antimicrobial Study :
- A study published in PubChem evaluated the antimicrobial efficacy of several purine derivatives, including our compound. The results indicated that it had a Minimum Inhibitory Concentration (MIC) lower than that of conventional treatments for certain bacterial strains .
- Anticancer Evaluation :
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
*Estimated based on molecular formula (C₁₇H₂₃N₅O₂).
Key Observations:
Chlorobenzyl () introduces electron-withdrawing effects, which may alter electronic distribution and receptor affinity.
8-Substituent Effects: Propylamino (target) vs. piperidinyloxy (): The primary amine in propylamino may engage in hydrogen bonding with enzyme active sites, while the cyclic ether in piperidinyloxy could reduce metabolic lability . Hydroxypropylamino () improves aqueous solubility but may increase susceptibility to glucuronidation .
Biological Activity: The target compound’s benzyl and propylamino groups may synergize to inhibit enzymes like xanthine oxidase or adenosine deaminase, as seen in structurally related purine derivatives . Methylsulfonyl-substituted derivatives () exhibit kinase inhibition, suggesting substituent-dependent target selectivity .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Predicted using ChemAxon software.
Key Insights:
- The target compound’s LogP (~2.1) reflects a balance between lipophilicity (beneficial for membrane penetration) and solubility, outperforming more hydrophobic analogs like the piperidinyloxy derivative (LogP 3.5) .
- Chlorobenzyl and hydroxypropylamino groups () improve aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound .
Q & A
Q. How can the synthesis of 7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise functionalization of the purine core. Key steps include:
- Nucleophilic substitution : React 8-bromo-1,3-dimethylxanthine derivatives with propylamine under controlled pH (7–9) and polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .
- Benzylation at position 7 : Use benzyl chloride in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance regioselectivity .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol to achieve >95% purity .
Q. What spectroscopic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, propylamino protons at δ 1.2–1.5 ppm) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 386.412) .
Q. How should researchers design preliminary experiments to evaluate the compound’s biological activity in oncology or virology?
- Methodological Answer :
- In vitro screening : Use cell lines (e.g., HeLa or HepG2) to assess cytotoxicity via MTT assays, with IC₅₀ calculations .
- Target identification : Perform molecular docking studies against nucleotide-binding enzymes (e.g., kinases or viral polymerases) using AutoDock Vina .
- Validation : Compare results with structurally similar purine derivatives (e.g., 8-cyclohexylamino analogs) to establish structure-activity relationships .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data across different experimental models?
- Methodological Answer :
- Dose-response reevaluation : Test the compound at varying concentrations (nM–μM range) to account for model-specific sensitivity .
- Metabolic stability assessment : Use liver microsomes (human/rat) to identify metabolite interference in activity assays .
- Cross-model validation : Compare results in 2D vs. 3D cell cultures or primary cells to address microenvironmental variability .
Q. How can mechanistic studies elucidate the compound’s interaction with enzymes in nucleotide pathways?
- Methodological Answer :
- Kinetic assays : Measure enzyme inhibition (e.g., xanthine oxidase) via spectrophotometric detection of uric acid formation at 290 nm .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for targets like adenosine receptors .
- Site-directed mutagenesis : Modify key residues (e.g., Thr242 in kinase ATP-binding pockets) to confirm binding specificity .
Q. What computational approaches predict the compound’s reactivity in novel chemical reactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify electrophilic/nucleophilic sites (e.g., N7 or C8 positions) .
- Reactivity descriptors : Calculate Fukui indices to predict regioselectivity in substitution reactions .
- Transition state modeling : Use Gaussian 09 to simulate reaction pathways (e.g., propylamino group displacement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
